

# Application Notes and Protocols for In Vivo Imaging of Neutrophil Elastase Activity

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## Compound of Interest

Compound Name: ICI 200355

Cat. No.: B1674269

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## Introduction

Neutrophil elastase (NE) is a serine protease primarily released by activated neutrophils at sites of inflammation and in the tumor microenvironment.[1][2][3] Its enzymatic activity plays a crucial role in host defense, but dysregulated NE activity is implicated in the pathology of numerous diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), cystic fibrosis, rheumatoid arthritis, and cancer.[4][5] Consequently, the in vivo imaging of NE activity serves as a valuable tool for early disease detection, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the in vivo imaging of neutrophil elastase using fluorescent and positron emission tomography (PET) probes. While the initial query concerned **ICI 200355**, a known inhibitor of human neutrophil elastase, the focus of these notes is on the direct imaging of the enzyme's activity in vivo, a more common and informative approach in preclinical and clinical research.

## I. Fluorescent In Vivo Imaging of Neutrophil Elastase Activity

Activatable near-infrared (NIR) fluorescent probes are powerful tools for imaging enzymatic activity in vivo due to their high sensitivity and specificity. These probes are typically optically

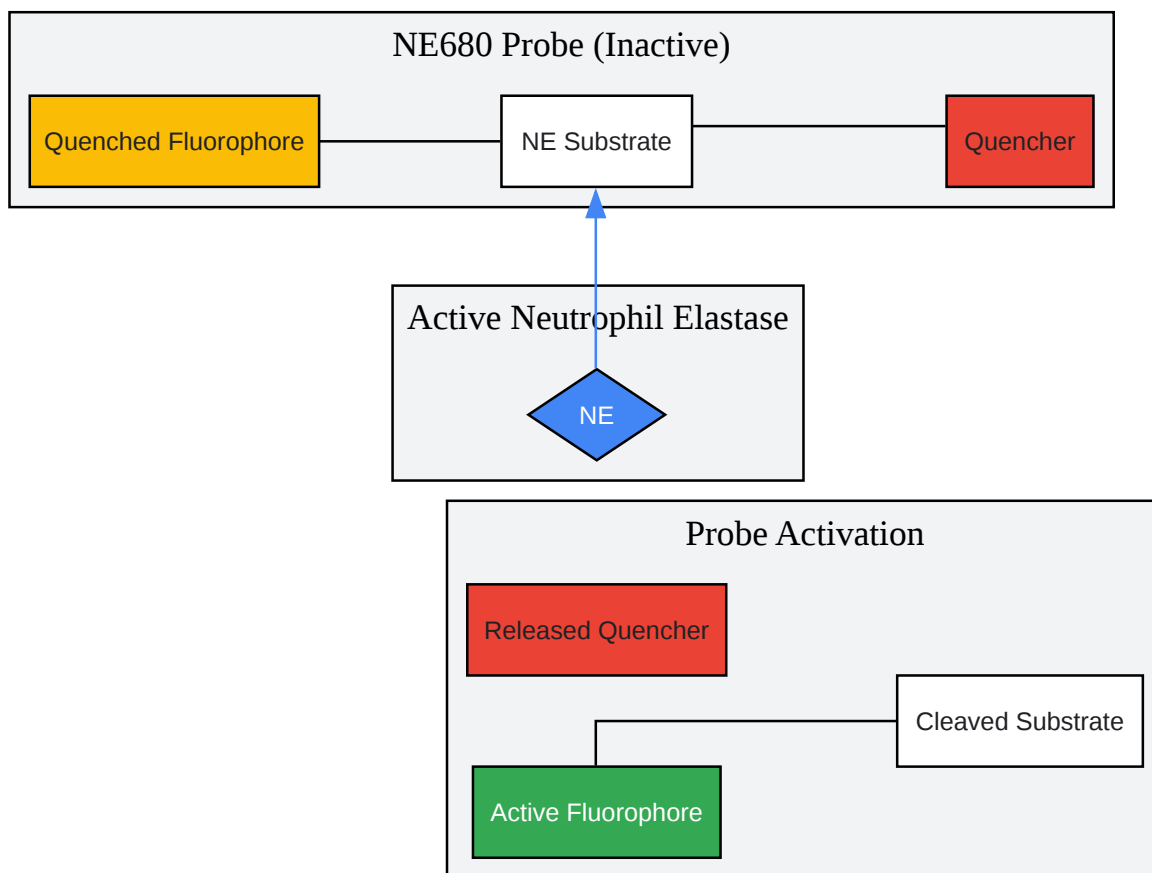
silent upon injection and only become fluorescent after cleavage by the target enzyme, leading to a high signal-to-background ratio.

## **Featured Probe: IVISense™ Neutrophil Elastase 680 FAST (NE680)**

IVISense™ Neutrophil Elastase 680 FAST is a commercially available, selective, and activatable NIR fluorescent probe designed for the in vivo imaging of neutrophil elastase activity. It utilizes Fluorescent Activatable Sensor Technology (F.A.S.T.) for an improved pharmacokinetic profile and higher target-specific signal.

### **Mechanism of Action:**

The NE680 probe consists of a NIR fluorophore quenched by its proximity to a quencher molecule. The fluorophore and quencher are linked by a peptide substrate specific for neutrophil elastase. Upon cleavage of the peptide substrate by active NE, the fluorophore is released from the quencher, resulting in fluorescence emission.



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Mechanism of NE680 activatable fluorescent probe.

## Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies using NE680 to assess neutrophil elastase activity in various disease models.

Disease Model	Animal Model	Probe Dose	Imaging Time Point (post-injection)	Key Findings	Reference
Acute Lung Injury (ALI)	Mouse (LPS/fMLP-induced)	4 nmol	4-8 hours	Significantly higher fluorescence in ALI mice (164 nM) vs. controls (0 nM). Signal reduced with NE inhibitor sivelestat (73 nM).	
Colorectal Cancer	Mouse (HCT-15 xenograft)	4 nmol	4, 8, and 24 hours	Significantly higher NE activity in xenografts compared to normal mice.	
Photodynamic Therapy (PDT) of Tumors	Mouse (SCC VII and EMT6 tumors)	4 nmol	5 hours	Increased NE activity in tumors following PDT.	
Knee Joint Inflammation	Mouse (Kaolin-carrageenan induced)	4 nmol	6 hours	Sivelestat significantly reduced NE activity in inflamed joints.	

## Experimental Protocol: In Vivo Fluorescence Imaging with NE680

This protocol provides a general guideline for in vivo imaging of NE activity in a mouse model of localized inflammation.

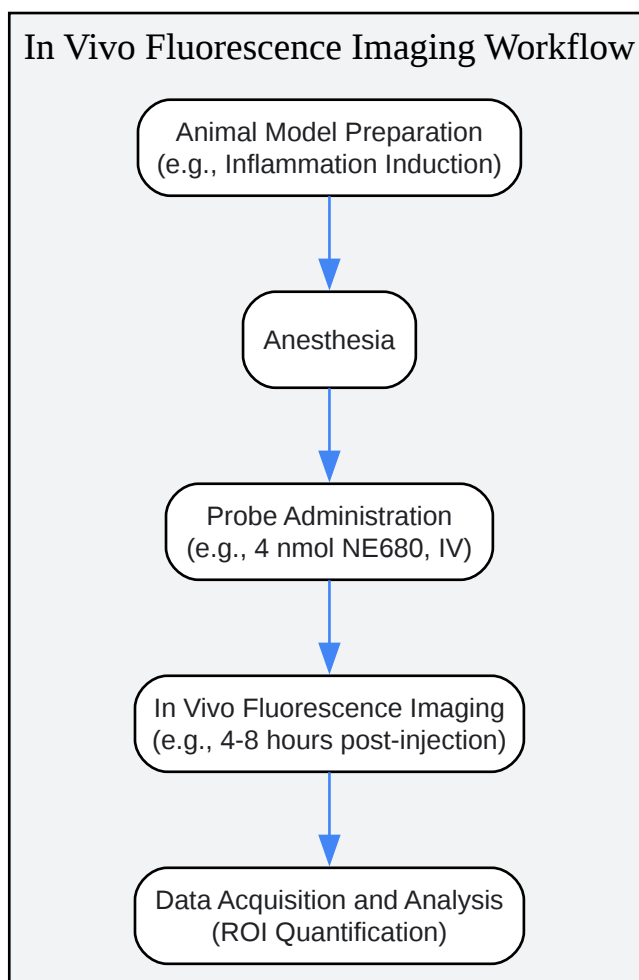
### Materials:

- IVISense™ Neutrophil Elastase 680 FAST (NE680) probe
- Phosphate-buffered saline (PBS)
- Anesthetic (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum)
- Animal model of inflammation (and control animals)

### Procedure:

- **Probe Reconstitution:** Reconstitute the lyophilized NE680 probe in sterile PBS to the desired stock concentration as per the manufacturer's instructions.
- **Animal Preparation:**
  - Induce inflammation in the experimental group of mice according to your specific model.
  - Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
  - If necessary, remove fur from the imaging area to minimize light scattering and absorption.
- **Probe Administration:**
  - Administer 4 nmol of the NE680 probe in 100 µL of PBS via intravenous (tail vein) injection.
- **In Vivo Imaging:**

- Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
- Acquire fluorescent images at various time points post-injection, typically between 4 and 8 hours. Optimal imaging time may need to be determined empirically for your model.
- Use appropriate excitation and emission filters for the NE680 probe (e.g., excitation ~675 nm, emission ~693 nm).
- Data Analysis:
  - Draw regions of interest (ROIs) around the target tissue (e.g., inflamed area) and a control region.
  - Quantify the fluorescence intensity within the ROIs. The data can be expressed as average radiant efficiency or total radiant efficiency.
  - Compare the fluorescence signal between the experimental and control groups.



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Workflow for in vivo fluorescence imaging of NE activity.

## II. PET Imaging of Neutrophil Elastase

Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging modality that can be used to track the biodistribution of radiolabeled molecules in vivo. PET imaging of NE can provide valuable information on the location and density of activated neutrophils.

### Featured PET Tracer: [ $^{11}\text{C}$ ]GW457427

[ $^{11}\text{C}$ ]GW457427 is a novel, small-molecule PET tracer that acts as a radiolabeled inhibitor of neutrophil elastase. It has been evaluated in a porcine model of acute respiratory distress syndrome (ARDS) for the detection and quantification of neutrophil activity in the lungs.

## Quantitative Data Summary

The following table summarizes quantitative data from a preclinical study using [ $^{11}\text{C}$ ]GW457427.

Disease Model	Animal Model	Key Findings	Reference
Acute Respiratory Distress Syndrome (ARDS)	Pig (Oleic acid-induced)	Increased binding of [ $^{11}\text{C}$ ]GW457427 in lungs of ARDS pigs (median SUVmean 1.91) compared to healthy controls (median SUVmean 1.04). Binding was successfully blocked by a non-radiolabeled NE inhibitor.	

## Experimental Protocol: PET Imaging with [ $^{11}\text{C}$ ]GW457427

This protocol is based on a study in a large animal model and should be adapted for use in smaller animals as needed.

Materials:

- [ $^{11}\text{C}$ ]GW457427 radiotracer
- PET/CT scanner
- Anesthetic
- Animal model of inflammation (and control animals)

Procedure:

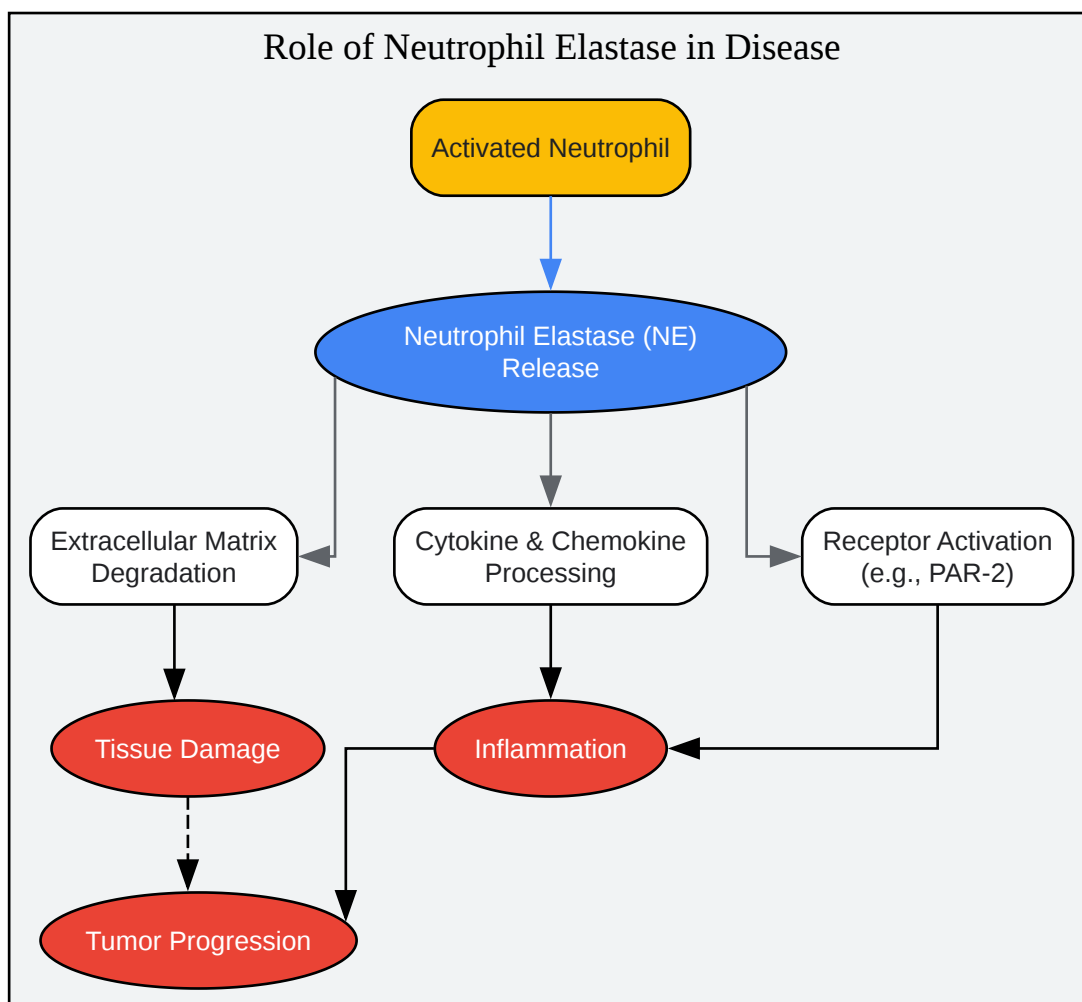
- Radiotracer Synthesis: [ $^{11}\text{C}$ ]GW457427 is synthesized via radiolabeling of a suitable precursor. This requires specialized radiochemistry facilities.



- Animal Preparation:
  - Induce the disease phenotype in the experimental group of animals.
  - Anesthetize the animal for the duration of the scan.
- Tracer Administration and PET/CT Imaging:
  - Administer a bolus injection of [ $^{11}\text{C}$ ]GW457427 intravenously.
  - Immediately begin dynamic PET scanning for a specified duration (e.g., 60 minutes).
  - Perform a CT scan for attenuation correction and anatomical localization.
- Data Analysis:
  - Reconstruct the PET data.
  - Draw regions of interest (ROIs) on the target organs (e.g., lungs, spleen, bone marrow) guided by the CT images.
  - Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.
  - For specificity studies, a blocking dose of a non-radiolabeled NE inhibitor (e.g., GW311616) can be administered prior to the radiotracer injection to demonstrate target-specific binding.

### III. Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase contributes to disease pathology through various mechanisms, including the degradation of extracellular matrix components, processing of cytokines and chemokines, and activation of cell surface receptors.



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Simplified signaling role of neutrophil elastase.

In the context of cancer, NE in the tumor microenvironment can promote tumor growth, angiogenesis, and metastasis. In inflammatory diseases like ARDS, excessive NE activity leads to lung tissue damage. Imaging NE activity can, therefore, provide insights into these pathological processes.

## Conclusion

In vivo imaging of neutrophil elastase activity is a powerful technique for studying a wide range of diseases. Both fluorescent and PET imaging probes offer unique advantages for visualizing and quantifying NE activity, providing valuable information for basic research and drug

development. The protocols and data presented here serve as a guide for researchers interested in applying these advanced imaging techniques in their own studies.

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